molecular formula C20H16ClN3O3 B2765536 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide CAS No. 922131-09-7

3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B2765536
CAS No.: 922131-09-7
M. Wt: 381.82
InChI Key: WXVIAQAYFZYFCK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Quinolinyl Group: The quinolinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester group on the isoxazole ring to a carboxamide group, typically using an amine and a coupling reagent like EDC or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the quinolinyl group.

    3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    3-(2-chlorophenyl)-5-methyl-N-(quinolin-6-yl)isoxazole-4-carboxamide: Lacks the oxo group on the quinolinyl ring.

Uniqueness

The presence of the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group in 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-4-carboxamide may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-11-18(19(24-27-11)14-4-2-3-5-15(14)21)20(26)22-13-7-8-16-12(10-13)6-9-17(25)23-16/h2-5,7-8,10H,6,9H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVIAQAYFZYFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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